chemical structure and properties of 2-Bromo-N-(3-chlorobenzyl)propanamide
chemical structure and properties of 2-Bromo-N-(3-chlorobenzyl)propanamide
The following technical guide is a comprehensive monograph on 2-Bromo-N-(3-chlorobenzyl)propanamide , designed for researchers in organic synthesis and medicinal chemistry.
Functional Class:
Chemical Identity & Structural Analysis[1][2]
This compound represents a strategic intersection between reactive
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | 2-Bromo-N-(3-chlorobenzyl)propanamide |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 276.56 g/mol |
| Chiral Center | C2 (The |
| SMILES | CC(Br)C(=O)NCC1=CC=CC(Cl)=C1 |
Physicochemical Profile (Predicted/Analog-Based)
-
Physical State: Typically a white to off-white crystalline solid or viscous oil (dependent on purity and enantiomeric excess).
-
Solubility: High solubility in DCM, DMSO, DMF, and Ethyl Acetate. Low solubility in water.
-
Lipophilicity (LogP): ~2.8 – 3.2 (Estimated). The 3-chlorobenzyl group significantly increases lipophilicity compared to the parent acetamide.
-
Reactivity Hotspot: The C-Br bond is highly susceptible to
displacement due to the adjacent carbonyl electron-withdrawing group (EWG).
Synthesis Protocol
The most robust route for high-yield synthesis involves the Schotten-Baumann acylation of 3-chlorobenzylamine with 2-bromopropionyl bromide. This method minimizes side reactions (such as double alkylation) compared to direct alkylation of amides.
Reaction Scheme
The synthesis proceeds via nucleophilic acyl substitution. The base serves to neutralize the HBr byproduct, driving the equilibrium forward.
Figure 1: Synthetic pathway via acyl halide coupling.
Detailed Methodology
Reagents:
-
3-Chlorobenzylamine (1.0 eq)
-
2-Bromopropionyl bromide (1.1 eq)
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.2 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with 3-chlorobenzylamine (10 mmol) and anhydrous DCM (30 mL). Add
(12 mmol) and cool the solution to 0°C under an inert atmosphere ( or Ar). -
Addition: Dilute 2-bromopropionyl bromide (11 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 20 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent elimination to acrylamides.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1); the amine spot (ninhydrin active) should disappear.
-
Workup: Quench with saturated
(aq). Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. If the product is an oil, induce crystallization with cold diethyl ether/hexane or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
Reactivity & Downstream Applications[4]
The utility of 2-Bromo-N-(3-chlorobenzyl)propanamide lies in its dual functionality: the amide provides hydrogen-bonding interactions for biological recognition, while the
Mechanistic Pathways
The compound undergoes two primary transformation types:
-
Intermolecular Substitution (
): Reaction with external nucleophiles (amines, thiols, azides). -
Intramolecular Cyclization: Under basic conditions, if a nucleophile is present on the benzyl nitrogen (e.g., if N-alkylated) or if reacting with bifunctional nucleophiles, it forms lactams.
Figure 2: Divergent synthesis pathways from the
Key Applications
-
Peptidomimetic Synthesis: Reaction with amino acid esters yields "retro-inverso" peptide analogs or modified N-termini.
-
Fragment-Based Drug Discovery (FBDD): The
-bromoamide moiety acts as a covalent "warhead" targeting Cysteine residues in proteins. The 3-chlorobenzyl group provides a lipophilic anchor for the hydrophobic pocket of enzymes (e.g., Kinases, Proteases). -
Heterocycle Formation:
-
Piperazines: Reaction with 1,2-diamines.
-
Quinoxalinones: Reaction with 1,2-phenylenediamines followed by cyclization.
-
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: High probability of causing contact dermatitis and severe eye irritation.
-
Alkylating Agent: As an
-halo carbonyl, it is a potent alkylator. It may react with DNA bases; handle as a potential mutagen. -
Lachrymator: Related benzyl-haloamides often possess lachrymatory properties.
Operational Safety Protocols:
-
Containment: All weighing and reactions must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves are recommended. The lipophilic benzyl group enhances skin permeation of the toxic bromo-moiety.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the electrophilic bromide before cleaning.
References
-
PubChem. 2-Bromo-N-(2-chlorobenzyl)butanamide (Analogous Structure). National Library of Medicine. Available at: [Link] (Accessed 2024).
-
Royal Society of Chemistry. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams. Chemical Science.[3] Available at: [Link] (Demonstrates reactivity of
-bromoamides).
